7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one hydrochloride
Overview
Description
Scientific Research Applications
NMR Spectroscopy in Structural Elucidation
7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one hydrochloride has been utilized in nuclear magnetic resonance (NMR) spectroscopy to distinguish isomeric 1,2‐dihydroisoquinolin‐4(3H)‐ones. The method relies on the observation that a 6-methoxy group signal experiences a significant upfield shift in the 1H NMR spectrum compared to a 7-methoxy group. This characteristic has been employed to discern between isomeric derivatives with different RO-groups positioned at the 6- and 7-positions, aiding in the understanding of cyclization mechanisms of certain chemical compounds (Waigh, 1980).
Antitumor Research
A compound structurally related to this compound, specifically 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has exhibited promising antitumor activity. In animal studies, this compound inhibited tumor growth significantly without apparent toxicity. Moreover, it showed high antiproliferative activity against a broad spectrum of human tumor cell lines. Mechanistic studies revealed that the compound impeded tumor cell proliferation, induced apoptosis, and disrupted tumor vasculature. New synthetic analogues of this compound have also shown potential in enhancing antitumor activity and improving drug-like properties, marking this class of compounds as a novel category of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
Properties
IUPAC Name |
7-methoxy-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-13-8-2-3-9-7(4-8)5-11-6-10(9)12;/h2-4,11H,5-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBTUJZZAAJBPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701432 | |
Record name | 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30701432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5119-79-9 | |
Record name | 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30701432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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